Cas no 35801-15-1 ((2-methylfuran-3-yl)methanamine)

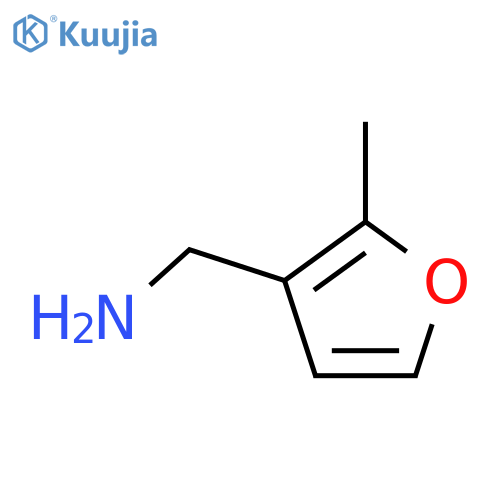

35801-15-1 structure

商品名:(2-methylfuran-3-yl)methanamine

(2-methylfuran-3-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- 3-Furanmethanamine,2-methyl-

- (2-Methyl-3-furyl)methylamine

- (2-methylfuran-3-yl)methanamine

- 2-Methyl-3-aminomethyl-furan

- 3-Furanmethanamine,2-methyl

- 3-Furanmethylamine,2-methyl

- C-(2-Methyl-furan-3-yl)-methylamine

- AB01005625-01

- AT17524

- CHEBI:194968

- MFCD08435914

- CS-0216755

- 1-(2-Methylfuran-3-yl)methanamine

- SB36809

- (2-Methyl-3-furyl)methylamine, AldrichCPR

- SCHEMBL702163

- EN300-58810

- CHEMBL4521494

- FT-0759204

- DTXSID20594618

- JBJAKJOQAZHEJQ-UHFFFAOYSA-N

- 35801-15-1

- AKOS000163882

- (2-methyluran-3-yl)methanamine

- (2-Methyl-furan-3-yl)methylamine

- DB-069265

-

- MDL: MFCD08435914

- インチ: InChI=1S/C6H9NO/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3

- InChIKey: JBJAKJOQAZHEJQ-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=CO1)CN

計算された属性

- せいみつぶんしりょう: 111.06800

- どういたいしつりょう: 111.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 74.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 39.2Ų

じっけんとくせい

- 密度みつど: 1.024

- ふってん: 159.9°Cat760mmHg

- フラッシュポイント: 50.5°C

- 屈折率: 1.498

- PSA: 39.16000

- LogP: 1.74700

(2-methylfuran-3-yl)methanamine セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

(2-methylfuran-3-yl)methanamine 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

(2-methylfuran-3-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M327878-250mg |

(2-methylfuran-3-yl)methanamine |

35801-15-1 | 250mg |

$ 365.00 | 2022-06-04 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0766-500mg |

C-(2-Methyl-furan-3-yl)-methylamine |

35801-15-1 | 97% | 500mg |

¥1967.39 | 2025-01-20 | |

| Chemenu | CM195822-1g |

C-(2-Methyl-furan-3-yl)-methylamine |

35801-15-1 | 95% | 1g |

$464 | 2021-08-05 | |

| Alichem | A159002555-1g |

(2-Methylfuran-3-yl)methanamine |

35801-15-1 | 95% | 1g |

$437.09 | 2023-09-02 | |

| eNovation Chemicals LLC | D967643-500mg |

C-(2-Methyl-furan-3-yl)-methylamine |

35801-15-1 | 95% | 500mg |

$260 | 2024-07-28 | |

| eNovation Chemicals LLC | D967643-1g |

C-(2-Methyl-furan-3-yl)-methylamine |

35801-15-1 | 95% | 1g |

$400 | 2024-07-28 | |

| Enamine | EN300-58810-0.1g |

(2-methylfuran-3-yl)methanamine |

35801-15-1 | 95% | 0.1g |

$125.0 | 2023-02-09 | |

| eNovation Chemicals LLC | D967643-5g |

C-(2-Methyl-furan-3-yl)-methylamine |

35801-15-1 | 95% | 5g |

$1560 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0766-500mg |

C-(2-Methyl-furan-3-yl)-methylamine |

35801-15-1 | 97% | 500mg |

1908.1CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0766-50mg |

C-(2-Methyl-furan-3-yl)-methylamine |

35801-15-1 | 97% | 50mg |

1000.69CNY | 2021-05-08 |

(2-methylfuran-3-yl)methanamine 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

35801-15-1 ((2-methylfuran-3-yl)methanamine) 関連製品

- 306934-85-0((2,5-dimethylfuran-3-yl)methanamine)

- 388072-09-1(2-Aminomethyl-3-methylfuran)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35801-15-1)(2-methylfuran-3-yl)methanamine

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):162.0/202.0/330.0